molecular formula C37H74NO7P B3026055 2-azaniumylethyl (2R)-3-[(1Z)-hexadec-1-en-1-yloxy]-2-(hexadecanoyloxy)propyl phosphate CAS No. 1199257-33-4

2-azaniumylethyl (2R)-3-[(1Z)-hexadec-1-en-1-yloxy]-2-(hexadecanoyloxy)propyl phosphate

Cat. No. B3026055
CAS RN: 1199257-33-4
M. Wt: 676.0 g/mol
InChI Key: FDULCEKAOVWBTQ-PXOIRPRXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-1(Z)-Hexadecenyl-2-palmitoyl-sn-glycero-3-PE is a plasmalogen that contains 1(Z)-hexadecanoic acid and palmitic acid at the sn-1 and sn-2 positions, respectively.
1-(hexadec-1-enyl)-2-hexadecanoyl-sn-glycero-3-phosphoethanolamine zwitterion is a 1-(alk-1-enyl)-2-acyl-sn-glycero-3-phosphoethanolamine zwitterion in which the alk-1-enyl and acyl group are specified as (Z)-hexadec-1-enyl and hexadecanoyl (palmitoyl) respectively. It is a tautomer of a 1-(hexadec-1-enyl)-2-hexadecanoyl-sn-glycero-3-phosphoethanolamine.

Scientific Research Applications

Environmental Contaminant Analysis and Health Risks

Organophosphorus compounds, such as tris(1,3-dichloro-2-propyl)phosphate (TDCPP), are recognized for their widespread use in consumer products and their subsequent release into the environment. These compounds have been detected in various environmental matrices and human samples, raising concerns about their potential health effects. Research shows that TDCPP induces a range of toxicities, including developmental, reproductive, and endocrine-disrupting effects, in both animal studies and human epidemiological studies. The comprehensive understanding of the environmental behavior and health risks posed by these compounds is crucial for assessing their impact and developing mitigation strategies (Chen Wang et al., 2020).

Biomedical Applications

Phosphorus-containing polymers have garnered significant interest for their biocompatibility, hemocompatibility, and resistance to protein adsorption, making them suitable for various biomedical applications. For instance, 2-methacryloyloxyethyl phosphorylcholine (MPC) monomers, due to their biomimetic structure, are being extensively researched for use in dentistry, regenerative medicine, and drug delivery systems. Such materials represent a promising class of biopolymers with potential for enhancing medical treatments and outcomes (S. Monge et al., 2011).

Material Science and Engineering

Organophosphorus flame retardants are explored for their ability to enhance the fire resistance of materials without compromising environmental and human health. The global review of indoor contamination and human exposure in Europe to these compounds highlights their ubiquitous presence and the associated health concerns. Identifying high-priority compounds for action and research, such as TDCIPP and TPHP, is essential for developing safer and more effective flame retardants (Z. Chupeau et al., 2020).

Synthetic Chemistry and Drug Development

Prodrugs of phosphates, phosphonates, and phosphinates involve the use of these functional groups to improve the delivery and efficacy of drugs. These strategies are crucial for overcoming the limitations associated with the bioavailability of drugs containing phosphate, phosphonate, and phosphinate groups, offering new avenues for therapeutic intervention (J. Krise & V. Stella, 1996).

Agricultural Innovations

The solubilization of mineral phosphates by microorganisms represents a sustainable approach to enhancing soil fertility and plant growth. Bacteria and fungi capable of converting insoluble forms of phosphorus into accessible forms play a crucial role in the phosphorus cycle, with potential applications in improving crop yields and reducing the reliance on chemical fertilizers (A. Goldstein, 1986).

properties

IUPAC Name

2-azaniumylethyl [(2R)-2-hexadecanoyloxy-3-[(Z)-hexadec-1-enoxy]propyl] phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H74NO7P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-32-42-34-36(35-44-46(40,41)43-33-31-38)45-37(39)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29,32,36H,3-28,30-31,33-35,38H2,1-2H3,(H,40,41)/b32-29-/t36-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDULCEKAOVWBTQ-PXOIRPRXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC(COC=CCCCCCCCCCCCCCC)COP(=O)([O-])OCC[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)O[C@H](CO/C=C\CCCCCCCCCCCCCC)COP(=O)([O-])OCC[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H74NO7P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

676.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name PE(P-16:0/16:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011158
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

2-azaniumylethyl (2R)-3-[(1Z)-hexadec-1-en-1-yloxy]-2-(hexadecanoyloxy)propyl phosphate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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